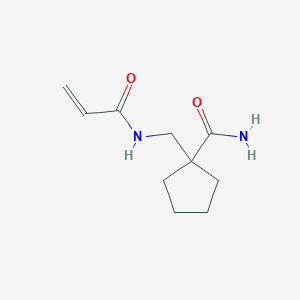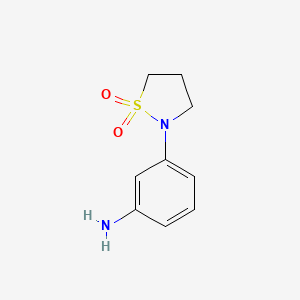
1-(Acrylamidomethyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acrylamidomethyl)cyclopentane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopentane ring structure with an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acrylamidomethyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentane derivatives with prop-2-enoylamine under specific conditions. The process may include steps such as:
Cyclopentane Derivative Preparation: Starting with cyclopentane, various functional groups are introduced to form intermediates.
Amidation Reaction: The intermediate is then reacted with prop-2-enoylamine in the presence of a catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Acrylamidomethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, under mild to moderate temperatures.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted amides and esters.
Applications De Recherche Scientifique
1-(Acrylamidomethyl)cyclopentane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-(Acrylamidomethyl)cyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Cyclopentane Derivatives: Compounds like 1-ethyl-2-methylcyclopentane and 1-methyl-1-ethylcyclopentane share structural similarities.
Amide Compounds: Other amides with similar functional groups, such as N-(3,4-dimethylphenyl)-1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide.
Uniqueness: 1-(Acrylamidomethyl)cyclopentane-1-carboxamide stands out due to its specific combination of a cyclopentane ring and an amide group, which imparts unique chemical and biological properties
Propriétés
IUPAC Name |
1-[(prop-2-enoylamino)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-8(13)12-7-10(9(11)14)5-3-4-6-10/h2H,1,3-7H2,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUIZUFKPVISBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCCC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2827098.png)

![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)

![Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2827104.png)
![2-(2,2-diphenylacetamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)
